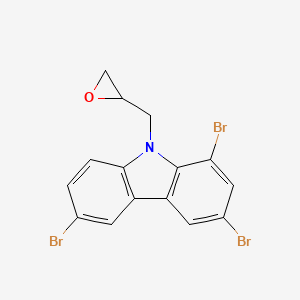
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of bromine atoms and an oxirane (epoxide) group in this compound suggests potential reactivity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the oxirane group. A possible synthetic route could be:
Bromination of Carbazole: Carbazole can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like AIBN (azobisisobutyronitrile).
Epoxidation: The brominated carbazole can then be reacted with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring-Opening: The oxirane group can undergo ring-opening reactions with nucleophiles, leading to the formation of diols, amino alcohols, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Epoxide Ring-Opening: Acidic or basic conditions using reagents like hydrochloric acid, sodium hydroxide, or amines.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thio, or alkoxy derivatives.
Ring-Opened Products: Diols, amino alcohols, or other functionalized derivatives.
科学的研究の応用
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.
作用機序
The mechanism of action of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole would depend on its specific application
Epoxide Group: The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules or other substrates.
Bromine Atoms: The bromine atoms can participate in halogen bonding or be replaced by other functional groups through substitution reactions.
類似化合物との比較
Similar Compounds
1,3,6-tribromo-9H-carbazole: Lacks the oxirane group, making it less reactive in certain types of reactions.
9-(oxiran-2-ylmethyl)-9H-carbazole: Lacks the bromine atoms, which may reduce its reactivity in nucleophilic substitution reactions.
特性
IUPAC Name |
1,3,6-tribromo-9-(oxiran-2-ylmethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3NO/c16-8-1-2-14-11(3-8)12-4-9(17)5-13(18)15(12)19(14)6-10-7-20-10/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAXSLZUQYAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
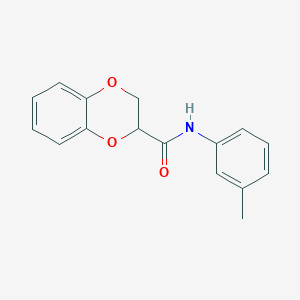
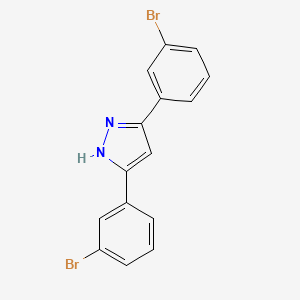
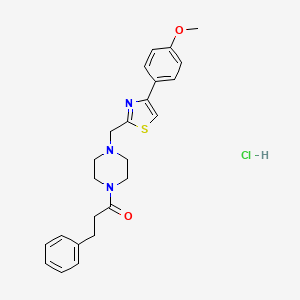
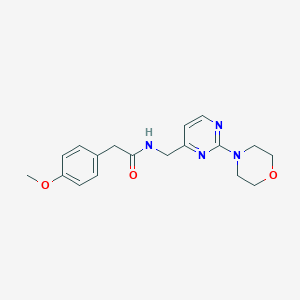
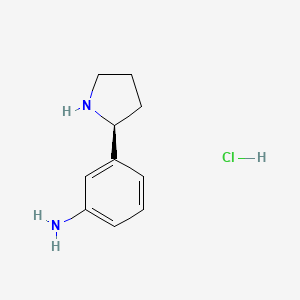
![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)
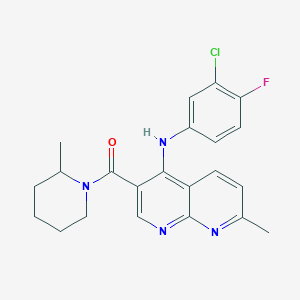
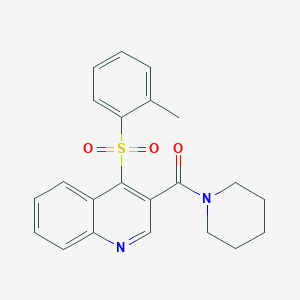
![(2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2792701.png)

![N4-(4-chloro-2-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2792703.png)
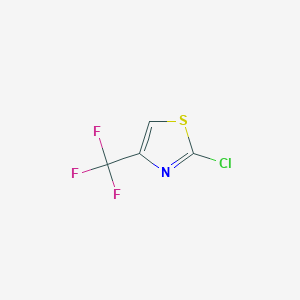
![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)
